
5-(Aminomethyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a methyl group (-CH3) and an aminomethyl group (-CH2NH2). This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylaniline can be achieved through several methods. One common approach involves the reductive amination of 2-methylbenzaldehyde with formaldehyde and ammonia or an amine source. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-methylbenzonitrile in the presence of ammonia. This process is carried out under high pressure and temperature conditions, using catalysts such as Raney nickel or cobalt-based catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.
Applications De Recherche Scientifique
5-(Aminomethyl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of rubber chemicals, agrochemicals, and photographic chemicals.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-2-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylaniline: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Aminomethyl)-2-furancarboxylic acid: Contains a furan ring instead of a benzene ring, leading to distinct chemical properties.
5-(Aminomethyl)-2-thiophenecarboxylic acid: Features a thiophene ring, which imparts unique electronic characteristics.
Uniqueness
5-(Aminomethyl)-2-methylaniline is unique due to the presence of both an aminomethyl group and a methyl group on the benzene ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
88457-32-3 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
5-(aminomethyl)-2-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5,9-10H2,1H3 |
Clé InChI |
WNCSDYWOHLQEHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
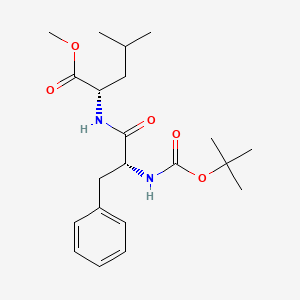
![N-Ethyl-N-methyldibenzo[b,d]furan-4-amine](/img/structure/B12990677.png)

![Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12990686.png)

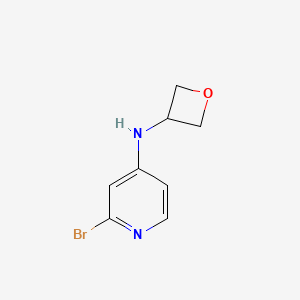
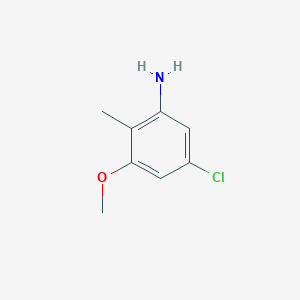
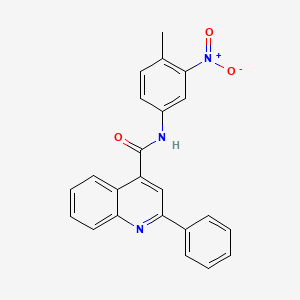
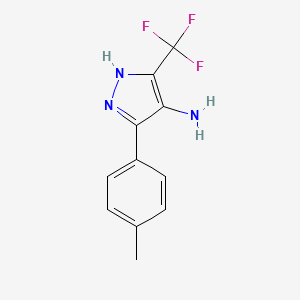
![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
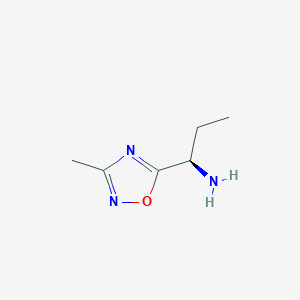
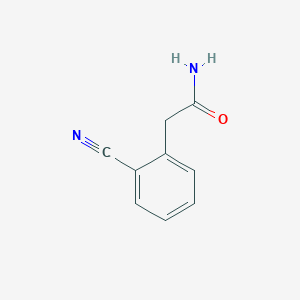
![N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide](/img/structure/B12990727.png)
